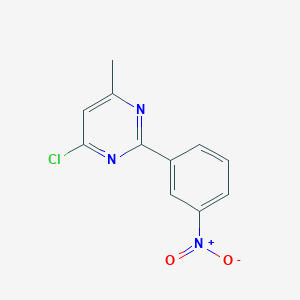
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, also known as 2-ATPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the aminothiazole class of compounds, which are used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. 2-ATPP has been used in the synthesis of various molecules, as a reagent in biochemical assays, and as a tool to study the physiological and biochemical effects of various molecules.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research indicates the utility of derivatives related to 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one in the synthesis of compounds with antibacterial properties. For instance, derivatives have been synthesized through microwave-assisted methods, showing effectiveness in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Characterization and Analgesic Properties
Structural characterization of analgesic derivatives showcases the potential of these compounds in pain management. X-ray analysis has provided insights into the molecular structures and potential analgesic applications of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).
Anticancer Activity
Compounds synthesized from 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one have shown promising results in anticancer research. New derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential therapeutic applications (Jiang, Xu, & Wu, 2016).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on aminothiazole derivatives have been conducted to understand their electronic and spectroscopic properties. These studies offer insights into the molecular behavior of these compounds, contributing to the development of bioactive molecules (Adeel et al., 2017).
Antiprion Activity
Research into 2-aminothiazoles has unveiled a new class of small molecules with activity against prion diseases. Through structure-activity relationship studies, lead compounds have been identified that exhibit high brain concentrations in animal models, suggesting their utility as therapeutic leads for prion diseases (Gallardo-Godoy et al., 2011).
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c16-15-17-12(11-21-15)10-14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,11H,6-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSXTLOFWEMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



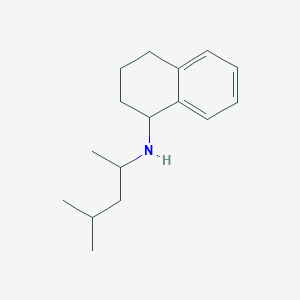
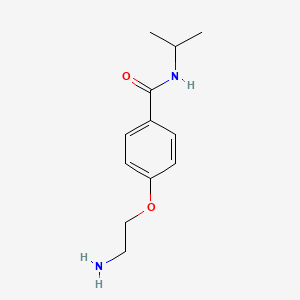
![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)
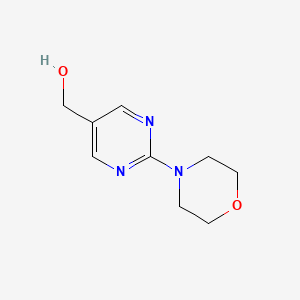


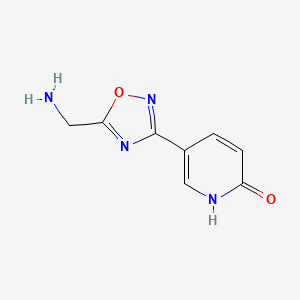

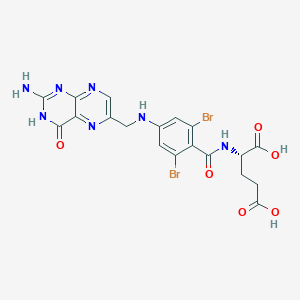
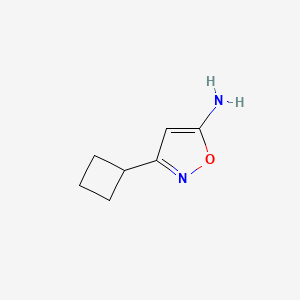
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
